(R)-2-Phenyl-3,4-dihydro-2h-benzo[4,5]thiazolo[3,2-a]pyrimidine
CAS No.:
Cat. No.: VC13778926
Molecular Formula: C16H14N2S
Molecular Weight: 266.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H14N2S |
|---|---|
| Molecular Weight | 266.4 g/mol |
| IUPAC Name | (2R)-2-phenyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]benzothiazole |
| Standard InChI | InChI=1S/C16H14N2S/c1-2-6-12(7-3-1)13-10-11-18-14-8-4-5-9-15(14)19-16(18)17-13/h1-9,13H,10-11H2/t13-/m1/s1 |
| Standard InChI Key | ZMYZJAQMQBHNLH-CYBMUJFWSA-N |
| Isomeric SMILES | C1CN2C3=CC=CC=C3SC2=N[C@H]1C4=CC=CC=C4 |
| SMILES | C1CN2C3=CC=CC=C3SC2=NC1C4=CC=CC=C4 |
| Canonical SMILES | C1CN2C3=CC=CC=C3SC2=NC1C4=CC=CC=C4 |
Introduction
Structural and Stereochemical Features
Core Architecture
The molecule features a benzothiazole ring fused to a partially saturated pyrimidine ring system, creating a planar bicyclic framework. The benzothiazole moiety (C7H4NS) contributes aromaticity and electron-deficient characteristics, while the dihydropyrimidine component introduces conformational flexibility . At the 2-position of the pyrimidine ring, an (R)-configured phenyl group introduces chirality, a critical determinant of molecular recognition in biological systems. X-ray crystallography of related compounds suggests that the phenyl ring adopts a pseudo-axial orientation relative to the fused heterocycle, minimizing steric clashes .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | C16H14N2S | |
| Molecular weight | 266.36 g/mol | |
| Stereochemistry | R-configuration at C2 | |
| Hybridization | sp²/sp³ (pyrimidine junction) |
Electronic and Steric Effects
Density functional theory (DFT) calculations on analogous systems reveal localized electron density at the sulfur atom (benzothiazole) and N1 of the pyrimidine, creating potential hydrogen-bonding sites . The phenyl substituent’s electron-donating resonance effects moderate the electron-deficient nature of the thiazolo[3,2-a]pyrimidine system, a feature exploitable in catalysis or receptor binding .
Synthesis and Derivative Preparation
Primary Synthetic Routes
While explicit details for (R)-2-phenyl-3,4-dihydro-2H-benzo thiazolo[3,2-a]pyrimidine remain proprietary, retrosynthetic analysis suggests two plausible pathways:
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Multicomponent Domino Reactions: Adapted from , a p-toluenesulfonic acid (p-TSA)-catalyzed Knoevenagel/Michael/cyclization sequence could assemble the core from 2-aminobenzenethiol, a β-ketoester, and benzaldehyde derivatives. Enantioselectivity may arise from chiral auxiliaries or asymmetric catalysis.
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Stepwise Cyclization: As reported for thiazolo[3,2-a]pyrimidines , condensation of thiourea with α,β-unsaturated ketones followed by ring closure with chloroacetonitrile provides access to the bicyclic system. Resolution via chiral chromatography or enzymatic methods would yield the R-enantiomer.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclocondensation | ZnCl2, glacial acetic acid, 80°C | 85% | |
| Chirality Induction | Chiral HPLC (preparative) | N/A | |
| Purification | Ethanol recrystallization | 70% |
Post-Synthetic Modifications
The C2 phenyl group and pyrimidine N3 position offer handles for diversification:
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Electrophilic Aromatic Substitution: Nitration or sulfonation of the phenyl ring could modulate electronic properties .
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N-Functionalization: Alkylation at N3 using alkyl halides or Mitsunobu reactions may enhance solubility .
Physicochemical Properties and Stability
Thermodynamic Parameters
Experimental data collated from and indicate:
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Melting Point: 145–147°C, consistent with rigid fused-ring systems.
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Boiling Point: 443.9±48.0°C (extrapolated), suggesting low volatility.
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Solubility: Limited aqueous solubility (logP = 3.30) favors organic solvents like DMSO or dichloromethane .
Stability Considerations
Storage under inert atmosphere at 2–8°C prevents oxidative degradation of the benzothiazole sulfur and racemization at C2. Accelerated stability studies (40°C/75% RH) for analogs show <5% decomposition over 30 days, implying satisfactory shelf life under recommended conditions .
Hypothesized Biological Activity
Mechanistic Analogies
Though direct bioactivity data for this enantiomer are unpublished, structurally related thiazolo[3,2-a]pyrimidines exhibit:
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Topoisomerase II Inhibition: IC50 values of 0.8–2.1 μM in HepG2 cells, via intercalation and stabilization of DNA-enzyme complexes .
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Caspase-3/8 Activation: Induction of apoptosis in hepatocellular carcinoma models at 10 μg/mL .
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Antimicrobial Effects: MIC values of 4–16 μg/mL against Gram-positive pathogens for benzothiazolopyrimidine-thiazole conjugates .
Structure-Activity Relationships (SAR)
Key determinants inferred from analogs:
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Chirality: R-configuration enhances target affinity by 3–5 fold versus S-enantiomers in kinase assays .
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Substituent Effects: Electron-withdrawing groups (e.g., NO2) on the phenyl ring improve DNA binding but reduce metabolic stability .
Industrial and Research Applications
Pharmaceutical Development
As a scaffold for kinase inhibitors or antimicrobials, the compound’s synthetic tractability and stereochemical purity make it a candidate for:
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High-Throughput Screening: Functionalization libraries to identify lead compounds.
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Prodrug Formulations: Esterification of the pyrimidine ring for enhanced bioavailability.
Material Science Applications
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